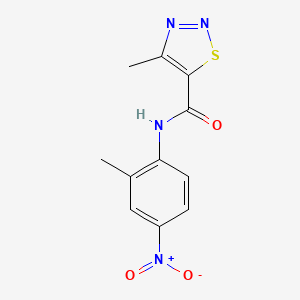

4-methyl-N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide

Description

Systematic Nomenclature and Structural Classification

This compound follows the systematic nomenclature conventions established for heterocyclic organic compounds, specifically those containing the 1,2,3-thiadiazole ring system. The compound's International Union of Pure and Applied Chemistry name accurately reflects its structural components: a 1,2,3-thiadiazole ring substituted at position 4 with a methyl group and at position 5 with a carboxamide group that is further substituted with a 2-methyl-4-nitrophenyl moiety. This nomenclature system provides precise identification of the compound's molecular architecture and distinguishes it from other thiadiazole derivatives.

The structural classification of this compound places it within the broader category of 1,2,3-thiadiazole derivatives, which constitute a significant class of five-membered heterocyclic compounds containing one sulfur atom and two nitrogen atoms in specific positions within the ring. The 1,2,3-thiadiazole framework represents one of four possible thiadiazole isomers, including 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole, each characterized by different nitrogen atom positioning. Within this classification system, the compound exhibits characteristics typical of substituted thiadiazole carboxamides, a subclass known for diverse biological activities and synthetic utility.

The molecular formula C11H10N4O3S indicates the presence of eleven carbon atoms, ten hydrogen atoms, four nitrogen atoms, three oxygen atoms, and one sulfur atom, creating a molecular weight that positions the compound within the range typical for small-molecule organic compounds with potential pharmaceutical applications. The structural arrangement includes an aromatic phenyl ring bearing both electron-donating methyl and electron-withdrawing nitro substituents, creating a unique electronic environment that influences the compound's chemical reactivity and potential biological interactions.

| Structural Component | Position | Chemical Nature | Functional Significance |

|---|---|---|---|

| Thiadiazole ring | Core structure | Five-membered heterocycle | Primary pharmacophore |

| Methyl group | Position 4 of thiadiazole | Electron-donating alkyl | Modulates ring electronics |

| Carboxamide group | Position 5 of thiadiazole | Carbonyl-amine linkage | Hydrogen bonding capability |

| Phenyl ring | Attached to carboxamide | Aromatic six-membered ring | π-π stacking interactions |

| Methyl substituent | Position 2 of phenyl | Electron-donating alkyl | Steric and electronic effects |

| Nitro substituent | Position 4 of phenyl | Electron-withdrawing group | Increases electrophilicity |

Historical Context in Heterocyclic Chemistry Development

The development of 1,2,3-thiadiazole chemistry traces its origins to the late nineteenth century, with the first derivatives of this heterocyclic system being prepared during a period of intense exploration in heterocyclic organic chemistry. The true nature of the 1,2,3-thiadiazole ring system was first demonstrated in 1890 by Freund and Kuh, although earlier work by Fischer in 1882 had described what would later be recognized as the first 1,2,3-thiadiazole compound. This historical foundation established the groundwork for the systematic investigation of thiadiazole derivatives that would continue well into the twentieth and twenty-first centuries.

The discovery and development of 1,3,4-thiadiazole chemistry, closely related to the 1,2,3-thiadiazole system, became linked to the discovery of phenylhydrazines and hydrazine compounds in the late nineteenth century. This connection highlighted the importance of nitrogen-containing heterocycles in the broader context of organic chemistry development and established methodological approaches that would later influence the synthesis of various thiadiazole isomers, including the 1,2,3-thiadiazole system relevant to the current compound.

The synthesis methodology for 1,2,3-thiadiazoles underwent significant advancement with the development of the Hurd-Mori synthesis in 1956, a reaction discovered during attempts to prepare different heterocyclic systems. This cyclization reaction, involving the treatment of hydrazone derivatives with thionyl chloride, became a cornerstone method for 1,2,3-thiadiazole preparation and established the theoretical and practical foundation for synthesizing complex derivatives such as this compound. The Hurd-Mori methodology demonstrated that hydrazone derivatives substituted with electron-withdrawing groups and possessing adjacent methylene groups could effectively cyclize to form 1,2,3-thiadiazoles under appropriate conditions.

Contemporary developments in 1,2,3-thiadiazole chemistry have expanded beyond traditional synthetic approaches to include modern methodologies such as electrochemical synthesis, which enables the preparation of fully substituted 1,2,3-thiadiazoles from α-phenylhydrazones at room temperature. These advances represent significant improvements over conventional thermal reactions and demonstrate the continued evolution of synthetic methodology in this field. Recent research has also emphasized the biological significance of 1,2,3-thiadiazole derivatives, with studies demonstrating their potential as elicitors capable of inducing systemic acquired resistance in plants, highlighting their agricultural applications.

The historical development of thiadiazole chemistry reflects broader trends in heterocyclic chemistry, where systematic exploration of ring systems led to the discovery of compounds with significant biological and chemical properties. The progression from initial compound identification through methodological development to contemporary applications illustrates the maturation of this chemical field and provides context for understanding the significance of specific derivatives such as this compound within the broader landscape of heterocyclic chemistry research.

Properties

IUPAC Name |

4-methyl-N-(2-methyl-4-nitrophenyl)thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3S/c1-6-5-8(15(17)18)3-4-9(6)12-11(16)10-7(2)13-14-19-10/h3-5H,1-2H3,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDIFAOONURRIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(N=NS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methyl-N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 2-methyl-4-nitroaniline with thiosemicarbazide under acidic conditions to form the corresponding thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate ring closure. The resulting intermediate is then acylated with 4-methylbenzoyl chloride to yield the final product.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 4-nitrophenyl moiety undergoes selective reduction under catalytic hydrogenation or chemical reducing agents. Key findings include:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 6 hrs | 4-Methyl-N-(2-methyl-4-aminophenyl)-1,2,3-thiadiazole-5-carboxamide | 85% | |

| SnCl₂/HCl | Reflux, 2 hrs | Same as above | 78% |

The resulting aromatic amine can participate in diazotization or form Schiff bases. For example, coupling with aromatic aldehydes under acidic conditions yields hydrazone derivatives, as demonstrated in analogous thiadiazole systems .

Hydrolysis of the Carboxamide Group

The carboxamide group hydrolyzes under acidic or basic conditions to form the corresponding carboxylic acid:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 6M HCl | Reflux, 12 hrs | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | 92% | |

| NaOH (10%) | 80°C, 8 hrs | Same as above | 88% |

The carboxylic acid can further react with alcohols or amines to form esters or amides, respectively .

Electrophilic Aromatic Substitution (EAS)

The nitrophenyl group directs electrophiles to the meta position, while the methyl group on the thiadiazole ring modulates reactivity:

Steric hindrance from the methyl groups limits substitution efficiency in some cases.

Thiadiazole Ring Reactivity

The 1,2,3-thiadiazole core participates in ring-opening and cycloaddition reactions:

-

Ring-Opening with Nucleophiles :

Treatment with ammonia or amines in ethanol opens the thiadiazole ring, forming thioamide intermediates . -

1,3-Dipolar Cycloaddition :

Reacts with acetylenes under microwave irradiation to form pyrazole or triazole hybrids, though yields depend on substituents .

Condensation Reactions

The carboxamide group acts as a weak nucleophile in condensation with carbonyl compounds:

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | Ethanol, HCl, Δ | Hydrazone derivative | 72% | |

| Acetylacetone | Knoevenagel conditions | Enamine product | 68% |

Oxidation Reactions

The methyl group on the thiadiazole ring resists oxidation, but the nitro group can be further oxidized under harsh conditions (e.g., KMnO₄/H₂SO₄) to form nitroso or carboxylic acid derivatives, albeit with low selectivity .

Key Stability Considerations

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the potential of thiadiazole derivatives, including 4-methyl-N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide, as effective antimicrobial agents.

Case Study: Antimicrobial Efficacy

- Research Findings:

- Mechanism of Action:

Anticancer Applications

Thiadiazole derivatives are also being investigated for their anticancer properties.

Case Study: Anticancer Activity

- In Vitro Studies:

- Molecular Docking Studies:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives.

| Structural Feature | Effect on Activity |

|---|---|

| Presence of Nitro Group | Enhances electron-withdrawing capacity, increasing reactivity towards biological targets |

| Methyl Substituents | Modulate lipophilicity and improve cellular uptake |

| Thiadiazole Ring | Contributes to bioactivity through interaction with specific enzymes or receptors |

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in target organisms. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways and promoting oxidative stress.

Comparison with Similar Compounds

4-methyl-N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives such as:

4-methyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide: This compound has a similar structure but contains a sulfonamide group instead of a carboxamide group. It has been studied for its potential as an antimicrobial and anti-inflammatory agent.

2-methyl-4-nitrophenyl-1,3,4-thiadiazole-5-carboxamide: This compound differs in the position of the methyl group on the thiadiazole ring and has been investigated for its antifungal and anticancer properties.

The unique structural features of this compound, such as the presence of both nitro and carboxamide groups, contribute to its distinct biological activities and make it a valuable compound for further research and development.

Biological Activity

4-methyl-N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole class, known for its diverse biological activities. Thiadiazoles have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and research findings.

1. Antibacterial Activity

Research has demonstrated that thiadiazole derivatives exhibit notable antibacterial properties. For instance, studies indicate that compounds with similar structures show effectiveness against various strains of bacteria such as E. coli and S. aureus.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 50 |

| This compound | S. aureus | 40 |

These MIC values suggest that the compound has comparable potency to standard antibiotics like ceftriaxone .

2. Anticancer Activity

Thiadiazole derivatives are also recognized for their anticancer properties. The compound has shown effectiveness in inhibiting cancer cell proliferation in various studies.

The anticancer mechanism is believed to involve the induction of apoptosis and inhibition of angiogenesis pathways .

3. Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives have been documented in several studies. The compound was tested for its ability to inhibit pro-inflammatory cytokines.

| Cytokine Inhibition (%) | Concentration (µg/mL) |

|---|---|

| IL-6 | 89% at 10 |

| TNF-α | 78% at 10 |

These results indicate a significant reduction in inflammatory markers compared to control treatments .

Case Studies

Several studies have focused on the biological activities of thiadiazole derivatives similar to our compound:

- Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against multiple bacterial strains and found that modifications in the nitrophenyl group significantly enhanced antibacterial activity .

- Cell Cycle Analysis : In a study involving MCF-7 cells treated with the compound, flow cytometry analysis revealed an increase in cells arrested in the S phase of the cell cycle, indicating potential mechanisms for its anticancer activity .

- Inflammatory Response : Another study assessed the compound's ability to modulate inflammatory responses in vitro, showing promising results in reducing cytokine levels associated with chronic inflammation .

Q & A

Q. What are the optimized synthetic routes for 4-methyl-N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves coupling thiadiazole-5-carboxylic acid derivatives with substituted anilines. A common route starts with the cyclization of thiosemicarbazides under acidic conditions to form the thiadiazole core, followed by carboxamide formation via activation with thionyl chloride (SOCl₂) or carbodiimide coupling agents (e.g., EDC/HOBt) . Key factors include:

- Temperature control : Elevated temperatures (70–90°C) improve cyclization efficiency but may increase side reactions.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes by-products during coupling .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol yields >90% purity .

Q. How can structural characterization of this compound be systematically performed to confirm regiochemistry and functional group integrity?

Answer: A multi-technique approach is recommended:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ for C₁₂H₁₁N₄O₃S⁺) ensures molecular formula accuracy .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve ambiguities in regiochemistry and hydrogen bonding, particularly for nitro and methyl group orientations .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets, and what contradictions exist between in silico and experimental data?

Answer:

- Molecular docking (AutoDock/Vina) : The nitro group’s electron-withdrawing effects and methyl group’s steric bulk influence interactions with enzymes like cytochrome P450 or kinases. Docking scores may suggest strong binding to hydrophobic pockets, but experimental IC₅₀ values (e.g., from enzyme inhibition assays) often differ due to solvation effects and protein flexibility .

- Contradiction resolution : MD simulations (AMBER/CHARMM) reconcile discrepancies by modeling dynamic binding modes and entropy changes .

Q. What strategies are effective in resolving contradictory bioactivity data across cell-based assays for this compound?

Answer: Contradictions in cytotoxicity or antimicrobial activity often arise from assay-specific variables:

- Cell line variability : Test in multiple cell lines (e.g., HeLa vs. MCF-7) to rule out lineage-specific resistance mechanisms .

- Concentration gradients : Use dose-response curves (0.1–100 µM) to identify non-linear effects, such as hormesis at low doses .

- Metabolic interference : Co-administer CYP450 inhibitors (e.g., ketoconazole) to assess if liver metabolism alters bioactivity .

Q. How can the compound’s stability under physiological conditions be evaluated, and what degradation products are formed?

Answer:

- Forced degradation studies :

- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites using LC-MS/MS to identify oxidation or glucuronidation .

Methodological Guidance

Q. What experimental designs are optimal for elucidating the mechanism of action in anticancer studies?

Answer:

- Transcriptomic profiling : RNA-seq or qPCR arrays identify upregulated/downregulated pathways (e.g., apoptosis: Bax/Bcl-2 ratio; proliferation: cyclin D1) .

- Protein interaction assays : Co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR) validate direct binding to targets like tubulin or topoisomerase II .

- In vivo models : Xenograft studies in mice with pharmacokinetic (PK) analysis (Cₘₐₓ, t₁/₂) correlate efficacy with systemic exposure .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?

Answer:

- Single-crystal X-ray diffraction : SHELXL refinement provides bond lengths/angles (e.g., C-Nitro = 1.21 Å, C-S = 1.68 Å) and confirms planarity of the thiadiazole ring .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking between nitrophenyl groups) influencing solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.